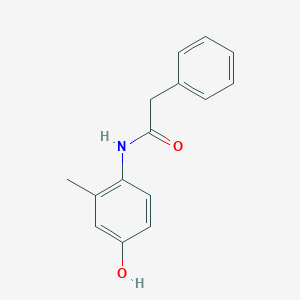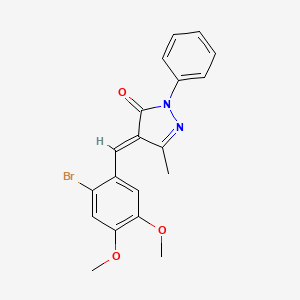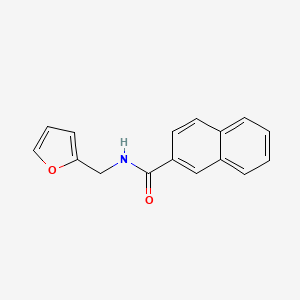![molecular formula C14H20N6 B5535474 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride, also known as PZ-128, is a novel small molecule that has been studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
The exact mechanism of action of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride is not fully understood. However, it has been found to inhibit the activity of several enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3 beta (GSK3β). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3β is involved in the regulation of glycogen synthesis, gene expression, and cell survival. Inhibition of these enzymes by 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to have various biochemical and physiological effects. In cancer, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. In diabetes, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to improve insulin sensitivity and glucose tolerance. In neurodegenerative diseases, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride is its ability to inhibit the activity of multiple enzymes, which may contribute to its therapeutic effects in various diseases. One limitation of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride. One direction is to further investigate its mechanism of action and identify additional targets for its inhibition. Another direction is to study its effects in other diseases, such as cardiovascular disease and autoimmune disease. Additionally, the development of more soluble analogs of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride may improve its potential as a therapeutic agent.
Méthodes De Synthèse
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride can be synthesized using a 5-step process. The first step involves the reaction of 2,6-dichloropyridazine with 1-methyl-1H-imidazole to form 6-(1-methyl-1H-imidazol-2-yl)-2,3-dichloropyridazine. The second step involves the reaction of this compound with 1-aminohexane to form 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine. The third step involves the protection of the amine group using Boc anhydride to form Boc-protected 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride. The fourth step involves the deprotection of the amine group using trifluoroacetic acid to form 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride. The final step involves the formation of the dihydrochloride salt of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride using hydrochloric acid.
Applications De Recherche Scientifique
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In diabetes, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative diseases, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to protect neurons from oxidative stress and improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-[6-(1-methylimidazol-2-yl)pyridazin-3-yl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-19-9-7-16-14(19)12-5-6-13(18-17-12)20-8-3-2-4-11(15)10-20/h5-7,9,11H,2-4,8,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMCKHFGFXDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(C=C2)N3CCCCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]azepan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)


![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)